molecular formula C9H5BrN2O2 B6256503 6-bromocinnoline-3-carboxylic acid CAS No. 59208-90-1

6-bromocinnoline-3-carboxylic acid

Cat. No.: B6256503
CAS No.: 59208-90-1
M. Wt: 253.05 g/mol
InChI Key: CFDSAJBDDOBOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromocinnoline-3-carboxylic acid is a halogenated heterocyclic aromatic organic compound. It is characterized by a bromine atom at the 6th position of the cinnoline ring and a carboxylic acid group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromocinnoline-3-carboxylic acid typically involves the bromination of cinnoline-3-carboxylic acid. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at a controlled temperature to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Bromocinnoline-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as ammonia (NH3) or amines in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted cinnolines or other derivatives.

Scientific Research Applications

6-Bromocinnoline-3-carboxylic acid has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be employed in biological studies to investigate its effects on various cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-bromocinnoline-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

6-Bromocinnoline-3-carboxylic acid is similar to other halogenated cinnolines, such as 6-chlorocinnoline-3-carboxylic acid and 6-fluorocinnoline-3-carboxylic acid. These compounds share structural similarities but differ in the type of halogen atom present, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its bromine atom, which imparts distinct properties compared to its chloro- and fluoro- counterparts.

List of Similar Compounds

  • 6-Chlorocinnoline-3-carboxylic acid

  • 6-Fluorocinnoline-3-carboxylic acid

  • 6-Methoxyquinoline-3-carboxylic acid

  • 6-Bromoindole-2-carboxylic acid

  • 6-Bromopyrrol

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

59208-90-1

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.05 g/mol

IUPAC Name

6-bromocinnoline-3-carboxylic acid

InChI

InChI=1S/C9H5BrN2O2/c10-6-1-2-7-5(3-6)4-8(9(13)14)12-11-7/h1-4H,(H,13,14)

InChI Key

CFDSAJBDDOBOED-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(C=C2C=C1Br)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.